3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O4S/c1-24-15-5-4-12(19)11-16(15)26(22,23)21-9-6-13(7-10-21)25-17-14(18)3-2-8-20-17/h2-5,8,11,13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPWAGNGUROZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Result of Action
In the context of suzuki–miyaura coupling reactions, the result is the formation of a new carbon-carbon bond.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions. .
Biochemical Analysis
Biochemical Properties
It is known that bromo-fluoro compounds can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that 3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine may interact with various enzymes, proteins, and other biomolecules in the context of these reactions.
Cellular Effects
Bromo-fluoro compounds are generally known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Sulfonyl Substituents
The sulfonyl group attached to the piperidine ring is a critical structural determinant. Key analogs include:
Table 1: Comparison of Sulfonyl Substituents and Physical Properties
Key Observations :
Piperidinyloxy Linker Modifications
The piperidinyloxy linker’s conformational flexibility and substitution pattern influence molecular interactions:
- Compound 6o (Nanyang Tech): Features a 4-methoxyphenylsulfonyl group, demonstrating that bulkier substituents (e.g., methoxy vs. 86% for 6m) .
- Compound 14b (Molecules 2014) : Incorporates a 2-chloroethylurea side chain, highlighting the versatility of the piperidinyloxy scaffold for introducing additional functional groups .
Bromopyridine Core Modifications
Variations in the pyridine ring’s substitution pattern are critical for electronic properties:
- 3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine () : Demonstrates that sulfonyl groups directly attached to the pyridine ring (vs. via piperidine) alter electronic distribution and hydrogen-bonding capacity .
Q & A
Basic: What are the critical steps for synthesizing 3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step process:
Sulfonylation : Reacting 5-fluoro-2-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in anhydrous DMF) to form the sulfonylpiperidine intermediate .
Coupling : Introducing the bromopyridine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, using 3-bromo-2-hydroxypyridine with the sulfonylpiperidine intermediate in the presence of potassium carbonate at 110°C in DMF .
Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates.
- Temperature Control : Maintaining 110°C ensures activation energy for coupling while minimizing decomposition.
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro enzyme inhibition assays and cell-based models for this compound?
Answer:
Discrepancies often arise due to:
- Membrane Permeability : The compound’s logP (~2.8 predicted) may limit cellular uptake, reducing observed activity in cell assays. Validate via LC-MS quantification of intracellular concentrations .
- Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes + NADPH) can identify rapid degradation pathways, explaining reduced efficacy in prolonged cell studies .
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate target-specific effects vs. bystander pathways .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural conformation?
Answer:
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., des-bromo derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-2 vs. C-4 substitution) and sulfonamide linkage integrity .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and sulfonyl group orientation (e.g., triclinic crystal system, space group P1) .
Advanced: How does the electron-withdrawing sulfonyl group influence the pyridine ring’s reactivity in further functionalization?
Answer:
The sulfonyl group:
- Deactivates the Ring : Reduces electron density at the pyridine C-3 and C-5 positions, directing electrophilic substitution to the C-4 position (meta to sulfonamide) .
- Enhances Oxidative Stability : DFT calculations show a 15% increase in HOMO-LUMO gap compared to non-sulfonylated analogs, reducing susceptibility to autoxidation .
Experimental Validation : - Hammett Analysis : σₚ values for sulfonyl substituents correlate with observed regioselectivity in nitration reactions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis of the sulfonamide bond .
- Stability Monitoring : Regular LC-MS checks (every 6 months) detect degradation products like 5-fluoro-2-methoxyphenylsulfonic acid .
Advanced: How can computational modeling predict this compound’s pharmacokinetic (PK) profile?
Answer:
- ADME Prediction : Tools like SwissADME estimate:
- Absorption : High Caco-2 permeability (Papp > 10⁻⁶ cm/s) due to moderate logP (~2.5).
- Metabolism : CYP3A4-mediated oxidation predicted as the primary clearance pathway .
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (e.g., >90% plasma protein binding) to guide dosing regimens .
Basic: What synthetic byproducts are commonly observed, and how can they be mitigated?
Answer:
- Byproducts :
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates byproducts .
Advanced: What strategies enhance the compound’s selectivity for kinase targets vs. off-target receptors?
Answer:
- Structure-Activity Relationship (SAR) : Modify the piperidine oxygen linker length; shorter linkers (e.g., 2-atom) improve kinase binding by reducing conformational flexibility .
- Fragment-Based Drug Design (FBDD) : Co-crystallize with target kinases (e.g., JAK2) to identify critical hydrogen bonds (e.g., pyridine N-H...Glu1047 interaction) .
Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?
Answer:
- Solubility Assays : Shake-flask method in PBS (pH 7.4) shows poor aqueous solubility (~5 µM).
- Formulation Strategies :
- Nanoparticle Encapsulation : PLGA nanoparticles increase solubility 10-fold .
- Salt Formation : Hydrochloride salt improves solubility in polar solvents (e.g., ethanol/water mixtures) .
Advanced: What in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
Answer:
- Rodent Models :
- PK/PD Correlation : LC-MS/MS quantifies brain-to-plasma ratio (target: >0.3) after oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
